

# The Role of SRTCX1002 in SIRT1 Activation: A Technical Guide

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## Compound of Interest

Compound Name: SRTCX1002

Cat. No.: B611000

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This technical guide provides an in-depth analysis of the role of **SRTCX1002** as a SIRT1-activating compound (STAC). It consolidates available data on its mechanism of action, presents quantitative findings in a structured format, details relevant experimental methodologies, and illustrates key pathways and workflows through diagrammatic representations.

## Core Mechanism of Action: Allosteric Activation of SIRT1

**SRTCX1002** is a potent, small-molecule activator of Sirtuin 1 (SIRT1), a crucial NAD<sup>+</sup>-dependent deacetylase involved in regulating a wide array of cellular processes, including inflammation, metabolism, and cellular stress responses. The primary mechanism by which **SRTCX1002** enhances SIRT1 activity is believed to be through an allosteric interaction. This model suggests that **SRTCX1002** binds to the SIRT1-substrate peptide complex, inducing a conformational change that facilitates more efficient deacetylation. This activation is notably dependent on the specific peptide substrate.

The most well-documented downstream effect of **SRTCX1002**-mediated SIRT1 activation is the suppression of inflammatory pathways. Specifically, **SRTCX1002** enhances the deacetylation of the p65 subunit of NF- $\kappa$ B, a key transcription factor in the inflammatory response.

Deacetylation of p65 at lysine 310 by SIRT1 inhibits the transcriptional activity of NF- $\kappa$ B, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF $\alpha$ .

## Quantitative Data Summary

The following tables summarize the available quantitative data for **SRTCX1002**'s activity.

Parameter	Value	Assay Conditions	Cell Line
IC50 (NF- $\kappa$ B Transcriptional Activation)	0.71 $\mu$ M	Stimuli-induced	Not Specified
IC50 (LPS-induced TNF $\alpha$ Secretion)	7.58 $\mu$ M	Lipopolysaccharide stimulation	RAW cells

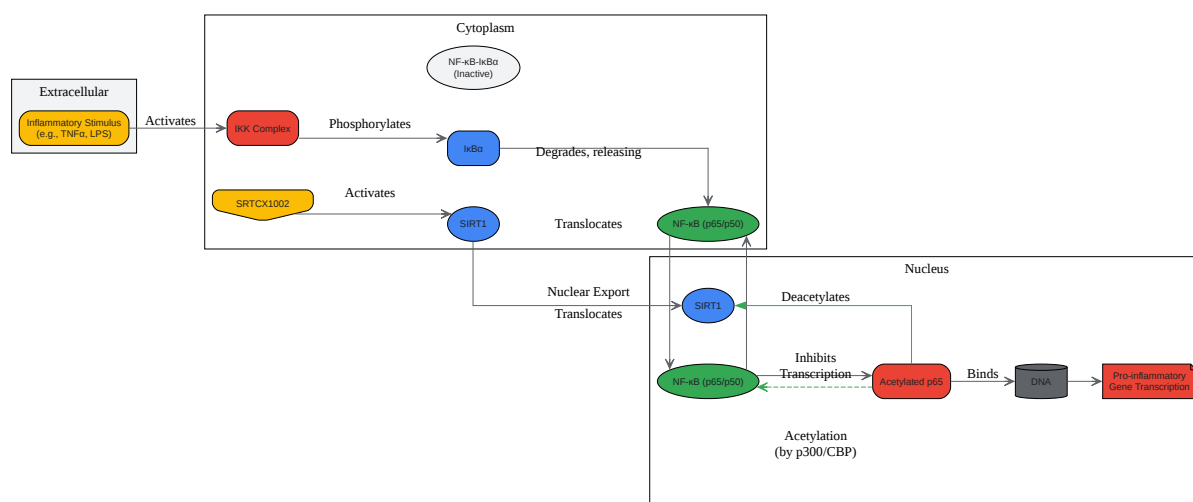
Table 1: Inhibitory concentrations of **SRTCX1002** on inflammatory markers.

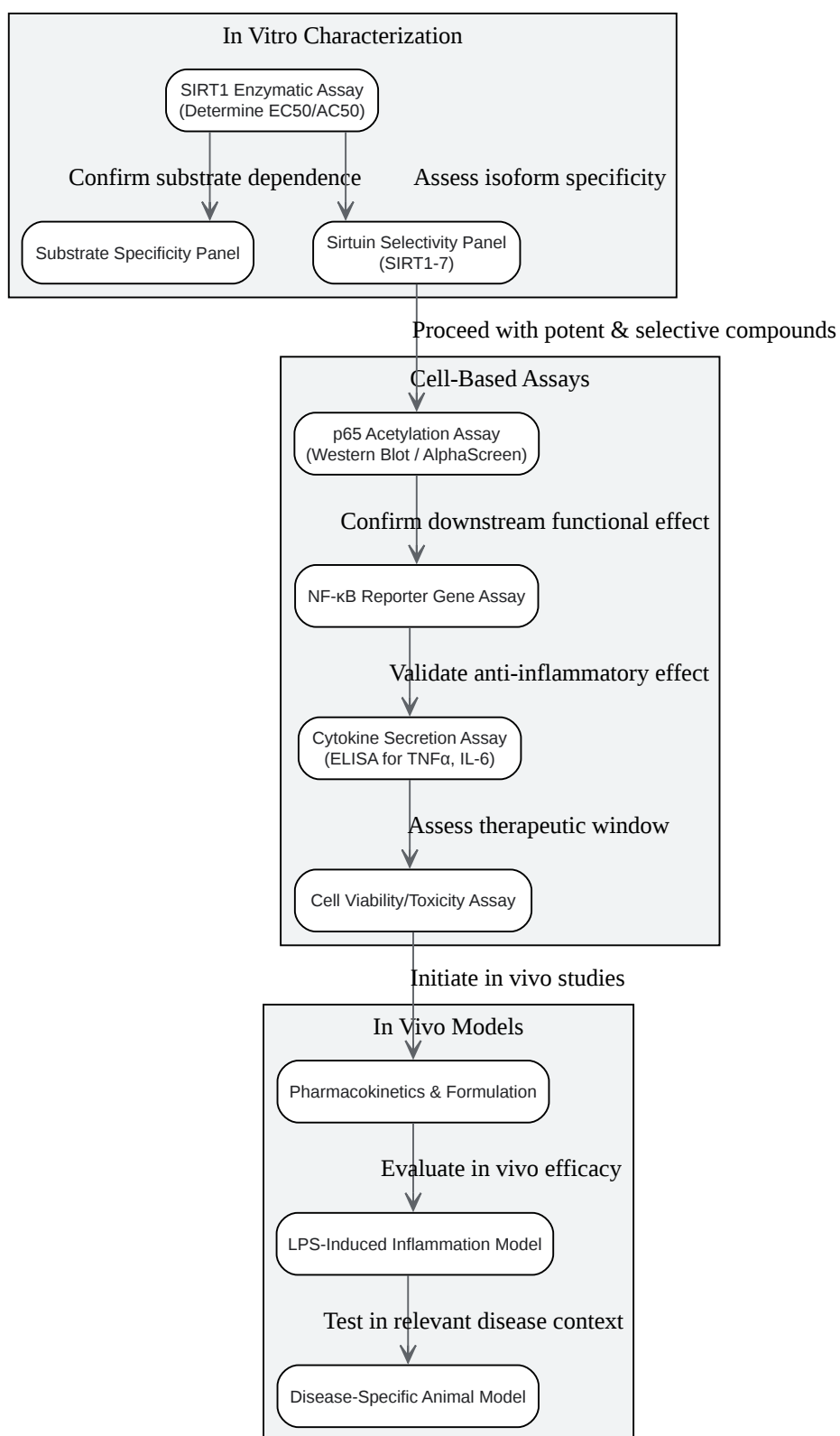
Compound	Parameter	Value	Assay Conditions
SRTCX1002	IC50 (CBP inhibition)	24 $\mu$ M	In vitro enzymatic assay
SRTCX1002	IC50 (p300 inhibition)	11 $\mu$ M	In vitro enzymatic assay

Table 2: Off-target activity of **SRTCX1002** on histone acetyltransferases (HATs).[1] These values are significantly higher than the on-target IC50 values, suggesting specificity for the SIRT1 pathway.

## Signaling Pathway

The following diagram illustrates the signaling pathway through which **SRTCX1002** exerts its anti-inflammatory effects.





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## References

- 1. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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